Fmoc-D-Asp(OtBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-D-Asp(OtBu)-OH, also known as N-alpha-Fmoc-D-aspartic acid beta-t-butyl ester, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by amide bonds and play crucial roles in various biological processes. Fmoc-D-Asp(OtBu)-OH incorporates the D-enantiomer of Aspartic acid (D-Asp) into the peptide chain, which can be essential for creating specific functionalities or structures not achievable with L-Asp []. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino group (N-terminus) of the D-Asp residue, allowing for selective deprotection and controlled chain elongation during peptide synthesis [].

Creation of D-peptides:

Fmoc-D-Asp(OtBu)-OH is particularly valuable for synthesizing D-peptides, which are peptides composed primarily of D-amino acids. D-peptides have gained increasing interest in research due to their unique properties, including:

Fmoc-D-Aspartic Acid tert-Butyl Ester, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a derivative of the amino acid aspartic acid. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl ester on the side chain carboxyl group. The compound has the molecular formula C23H25NO6 and a molecular weight of 411.5 g/mol. This compound is widely utilized in peptide synthesis due to its stability and ease of handling under standard synthetic conditions .

One notable reaction involving Fmoc-D-Asp(OtBu)-OH is the formation of aspartimide under strong basic conditions. This intermediate can either revert to the desired peptide or form a beta-peptide, which may complicate synthesis if not properly controlled. To mitigate this, additives such as formic acid can be included during Fmoc removal to suppress aspartimide formation .

The synthesis of Fmoc-D-Asp(OtBu)-OH typically involves the following steps:

- Protection of Aspartic Acid: The amino group of D-aspartic acid is protected with an Fmoc group using Fmoc chloride in a suitable solvent.

- Formation of tert-Butyl Ester: The carboxylic acid group is then reacted with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

- Purification: The product is purified through techniques such as chromatography to ensure high purity suitable for peptide synthesis.

These steps allow for the efficient production of Fmoc-D-Asp(OtBu)-OH for use in various applications .

Fmoc-D-Asp(OtBu)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block in the construction of peptides via solid-phase methods.

- Research: It is utilized in studies related to neurobiology and pharmacology due to its structural similarity to naturally occurring amino acids.

- Drug Development: Compounds synthesized from Fmoc-D-Asp(OtBu)-OH may lead to novel therapeutic agents targeting neurological disorders .

Several compounds are structurally similar to Fmoc-D-Asp(OtBu)-OH, including:

- Fmoc-L-Aspartic Acid tert-Butyl Ester: Similar structure but features L-aspartic acid instead of D-aspartic acid.

- Fmoc-D-Glutamic Acid tert-Butyl Ester: Shares the Fmoc protection and tert-butyl ester but differs by having glutamic acid.

- Fmoc-D-Aspartic Acid Methyl Ester: Contains a methyl ester instead of a tert-butyl ester.

Comparison TableCompound Name Structure Type Unique Features Fmoc-D-Aspartic Acid tert-Butyl Ester D-isomer with tert-butyl ester Used for specific studies involving D-aspartate Fmoc-L-Aspartic Acid tert-Butyl Ester L-isomer with tert-butyl ester Commonly used in general peptide synthesis Fmoc-D-Glutamic Acid tert-Butyl Ester D-isomer with glutamic structure Used for different biological applications Fmoc-D-Aspartic Acid Methyl Ester D-isomer with methyl ester Offers different reactivity profiles

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-D-Aspartic Acid tert-Butyl Ester | D-isomer with tert-butyl ester | Used for specific studies involving D-aspartate |

| Fmoc-L-Aspartic Acid tert-Butyl Ester | L-isomer with tert-butyl ester | Commonly used in general peptide synthesis |

| Fmoc-D-Glutamic Acid tert-Butyl Ester | D-isomer with glutamic structure | Used for different biological applications |

| Fmoc-D-Aspartic Acid Methyl Ester | D-isomer with methyl ester | Offers different reactivity profiles |

Each compound serves distinct purposes in research and synthesis, highlighting the unique role of Fmoc-D-Asp(OtBu)-OH in peptide chemistry due to its specific stereochemistry and functional groups .

Evolution of Protecting Group Chemistry

The Fmoc group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis by offering base-labile protection orthogonal to acid-sensitive groups. Unlike the earlier benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups, Fmoc’s cleavage via piperidine allowed milder deprotection conditions, reducing side reactions. The tert-butyl ester emerged in the 1980s as a solution to aspartimide formation—a pervasive issue in sequences containing aspartic acid. Novabiochem® later optimized Fmoc-D-Asp(OtBu)-OH for industrial-scale SPPS, achieving >99% purity and stability during prolonged synthesis cycles.

Impact on Solid-Phase Methodologies

The adoption of Fmoc/tBu strategies in the late 1970s enabled synthesis of peptides previously deemed intractable. For example, gramicidin A (15 residues, 4 tryptophans) saw yields jump from <25% with Boc chemistry to >85% using Fmoc-D-Asp(OtBu)-OH. The compound’s compatibility with Wang and Rink amide resins streamlined the synthesis of C-terminal acids and amides, respectively. By 1994, 98% of peptide synthesis laboratories had transitioned to Fmoc chemistry, citing improved yields and reduced side reactions.

Molecular Structure and Configuration

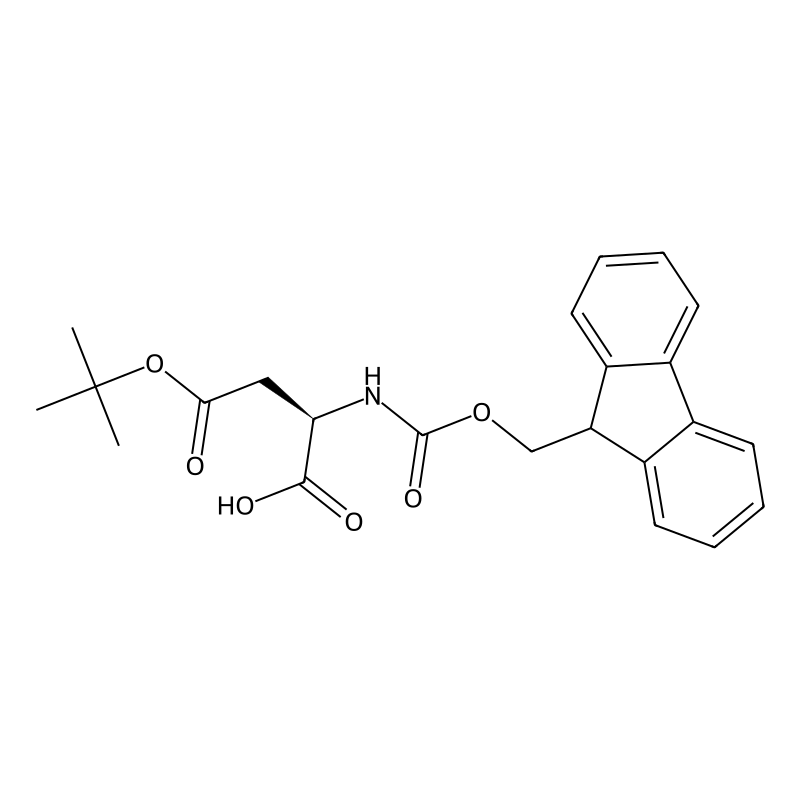

Fmoc-D-Asp(OtBu)-OH represents a sophisticated protected amino acid derivative with the molecular formula C₂₃H₂₅NO₆ and a molecular weight of 411.45 grams per mole [1] [2] [3]. The compound's complete chemical name is (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid [4]. This molecule incorporates three distinct structural components: the fluorenylmethyloxycarbonyl protecting group at the amino terminus, the D-aspartic acid backbone, and the tert-butyl ester protection at the side chain carboxyl group [5].

The structural architecture features a central alpha carbon bearing four substituents: a hydrogen atom, a carboxyl group, an amino group protected by the fluorenylmethyloxycarbonyl moiety, and a methylene side chain terminated with a tert-butyl ester [1]. The fluorenylmethyloxycarbonyl protecting group consists of a fluorene ring system connected through a methylene bridge to a carbamate linkage [6]. The tert-butyl ester group provides steric hindrance that enhances stability during synthetic manipulations [7].

The InChI identifier for this compound is 1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 [1]. The MDL number is MFCD00077050, providing a standardized identifier for chemical databases [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅NO₆ |

| Molecular Weight | 411.45 g/mol |

| CAS Number | 112883-39-3 |

| MDL Number | MFCD00077050 |

| InChI Key | FODJWPHPWBKDON-LJQANCHMSA-N |

Stereochemistry and D-Configuration

The stereochemical configuration of Fmoc-D-Asp(OtBu)-OH is fundamentally defined by the D-configuration at the alpha carbon center [8]. In the Fischer projection system, D-amino acids are characterized by having the amino group positioned on the right side when the carboxyl group is oriented at the top [9]. This D-configuration corresponds to the R absolute configuration according to the Cahn-Ingold-Prelog priority system [10].

The D-aspartic acid component exhibits an R stereochemical designation at the alpha carbon, distinguishing it from the naturally occurring L-aspartic acid which possesses an S configuration [8] [11]. The optical rotation value for this compound is [α]²⁰/D +24° ± 2.5° (c=1, dimethylformamide), indicating dextrorotatory behavior [12]. This positive optical rotation is characteristic of D-amino acid derivatives and provides experimental confirmation of the stereochemical assignment [9].

The stereochemical integrity is maintained through the protecting group strategy, where both the fluorenylmethyloxycarbonyl and tert-butyl ester groups preserve the chiral center from racemization during synthetic procedures [13]. The D-configuration imparts distinct biological properties compared to the L-isomer, including enhanced resistance to proteolytic degradation and altered binding interactions with biological targets [14].

D-amino acids represent the non-natural stereoisomers that are mirror images of their L-counterparts [8]. While L-amino acids predominate in biological systems, D-amino acids have gained significant attention in pharmaceutical applications due to their unique properties [13]. The D-configuration in Fmoc-D-Asp(OtBu)-OH enables the synthesis of peptides with enhanced metabolic stability and modified biological activity profiles [14].

Physicochemical Characteristics

Melting Point and Thermal Stability

The melting point of Fmoc-D-Asp(OtBu)-OH has been consistently reported across multiple sources as 146-151°C [1] with some variations citing 148-150°C with decomposition [15] [16]. This thermal behavior indicates moderate thermal stability under standard laboratory conditions [17]. The decomposition that occurs at the melting point suggests that the compound undergoes chemical changes rather than simple phase transitions at elevated temperatures [15].

The thermal stability profile is influenced by the presence of multiple functional groups, particularly the tert-butyl ester moiety which is known to be thermally labile [7]. The fluorenylmethyloxycarbonyl protecting group contributes to the overall thermal characteristics through its aromatic ring system [6]. Storage recommendations specify maintaining the compound at 2-8°C to preserve chemical integrity [17] [5].

The compound's thermal behavior is critical for synthetic applications, as peptide synthesis protocols often involve elevated temperatures during coupling reactions [18]. The relatively high melting point provides adequate stability for most synthetic manipulations while the decomposition temperature establishes upper limits for reaction conditions [17].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 146-151°C | [1] |

| Melting Point (Alternative) | 148-150°C (dec.) | [15] [16] |

| Storage Temperature | 2-8°C | [17] [5] |

| Thermal Stability | Moderate | [7] |

Solubility Properties

The solubility characteristics of Fmoc-D-Asp(OtBu)-OH demonstrate selective dissolution behavior across different solvent systems [15]. The compound exhibits good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [15]. This solubility profile is typical for protected amino acids used in peptide synthesis applications [19].

Water solubility is limited, with the compound being only slightly soluble in aqueous solutions [15]. This hydrophobic character results from the extensive protection with lipophilic groups, particularly the fluorenylmethyloxycarbonyl and tert-butyl moieties [6] [7]. The dimethylformamide solubility is specifically noted as being clearly soluble at 1 millimole in 2 milliliters, which is standard for peptide synthesis protocols [5].

The solubility parameters are crucial for synthetic applications, as the compound must dissolve completely in coupling solvents while remaining insoluble in wash solvents [19]. The selective solubility enables efficient purification procedures during peptide synthesis workflows [18]. The predicted density is 1.2498 grams per cubic centimeter, contributing to the overall physical characterization [15].

| Solvent System | Solubility |

|---|---|

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide | Soluble |

| Acetone | Soluble |

| Water | Slightly Soluble |

| Dimethylformamide | Clearly Soluble (1 mmol/2 mL) |

Spectroscopic Profile

The spectroscopic characterization of Fmoc-D-Asp(OtBu)-OH provides detailed structural confirmation through multiple analytical techniques [20]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups present in the molecule [21]. The fluorenylmethyloxycarbonyl protecting group contributes distinctive aromatic proton signals in the 7.0-8.0 parts per million region [22].

Infrared spectroscopy demonstrates characteristic absorption bands for the carbamate functionality of the fluorenylmethyloxycarbonyl group at approximately 1687 wavenumbers [23]. The tert-butyl ester group exhibits typical carbonyl stretching vibrations, while the aromatic fluorene system shows characteristic carbon-hydrogen stretching and bending modes [20]. The amide I band appears around 1630-1635 wavenumbers, indicating secondary structure interactions [23].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the protected amino acid structure [20]. The base peak typically corresponds to the molecular ion, with characteristic fragmentation involving loss of the tert-butyl group and fluorenylmethyloxycarbonyl protecting group [21]. Ultraviolet spectroscopy takes advantage of the fluorene chromophore, enabling detection and quantification during synthetic procedures [6].

The optical rotation measurement of [α]²⁰/D +24° ± 2° (c=1, dimethylformamide) provides stereochemical confirmation and purity assessment [12]. This spectroscopic parameter is particularly valuable for distinguishing between D and L stereoisomers and monitoring enantiomeric purity [9].

| Spectroscopic Method | Key Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic signals 7.0-8.0 ppm |

| Infrared Spectroscopy | Carbamate C=O ~1687 cm⁻¹, Amide I ~1630-1635 cm⁻¹ |

| Mass Spectrometry | Molecular ion m/z 411.45 |

| Ultraviolet Spectroscopy | Fluorene chromophore absorption |

| Optical Rotation | [α]²⁰/D +24° ± 2° (c=1, DMF) |

Chemical Reactivity Parameters

The chemical reactivity of Fmoc-D-Asp(OtBu)-OH is primarily governed by the selective lability of its protecting groups under specific conditions [18]. The fluorenylmethyloxycarbonyl group exhibits base-labile characteristics, undergoing rapid deprotection in the presence of piperidine or other nitrogen bases [6] [24]. This deprotection mechanism involves beta-elimination to form dibenzofulvene and carbon dioxide as byproducts [6].

The tert-butyl ester protecting group demonstrates acid-labile properties, typically requiring trifluoroacetic acid for removal [7]. This orthogonal protecting group strategy enables selective deprotection sequences during peptide synthesis [19]. The tert-butyl group forms stable carbocations upon protonation, facilitating ester hydrolysis under acidic conditions [18].

Coupling reactivity involves activation of the carboxyl group through standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide or O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate [18]. The compound demonstrates excellent coupling efficiency with minimal racemization under appropriate conditions [5]. The D-configuration provides enhanced resistance to base-catalyzed epimerization compared to certain other amino acid derivatives .

A significant reactivity consideration involves aspartimide formation under basic conditions, particularly when aspartic acid derivatives are followed by glycine residues [18]. The tert-butyl protecting group provides superior protection against this side reaction compared to other ester protecting groups . Research indicates that aspartimide formation occurs at approximately 1.65% per deprotection cycle with tert-butyl protection, compared to lower rates with alternative protecting strategies .

| Reaction Type | Conditions | Products |

|---|---|---|

| Fluorenylmethyloxycarbonyl Deprotection | Piperidine/Dimethylformamide | Free amine + Dibenzofulvene + CO₂ |

| Tert-butyl Ester Deprotection | Trifluoroacetic acid | Free carboxyl + Isobutylene + CO₂ |

| Peptide Coupling | Coupling agents/Base | Amide bond formation |

| Aspartimide Formation | Strong base | Cyclic imide (side reaction) |